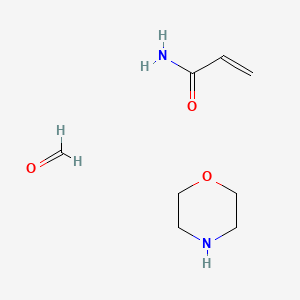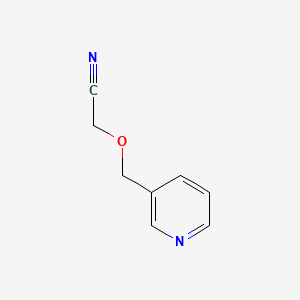
1,2-Distearoyl-3-palmitoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2-Distearoyl-3-Palmitoyl-rac-glicerol es un compuesto de triacilglicerol que presenta ácido esteárico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3 . Este compuesto se identifica en fuentes naturales como la manteca de cacao, la manteca de cerdo y el aceite de hígado de bacalao . Tiene una fórmula molecular de C55H106O6 y un peso molecular de 863.43 g/mol .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .
Molecular Mechanism
As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1,2-Distearoyl-3-Palmitoyl-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido esteárico y ácido palmítico con glicerol. La reacción normalmente requiere un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos al producto triacilglicerol deseado .
Métodos de producción industrial
En entornos industriales, la producción de 1,2-Distearoyl-3-Palmitoyl-rac-glicerol implica el uso de reactores de alta presión y alta temperatura para lograr una esterificación eficiente. El proceso también puede incluir pasos de purificación como destilación y cristalización para obtener un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2-Distearoyl-3-Palmitoyl-rac-glicerol experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El compuesto se puede hidrolizar para producir ácido esteárico, ácido palmítico y glicerol.
Oxidación: La escisión oxidativa de las cadenas de ácidos grasos puede producir ácidos grasos de cadena más corta y otros productos de oxidación.
Transesterificación: El compuesto puede sufrir reacciones de transesterificación con otros alcoholes para formar diferentes ésteres.
Reactivos y condiciones comunes
Hidrólisis: Normalmente se lleva a cabo utilizando hidróxido de sodio acuoso o ácido clorhídrico bajo condiciones de reflujo.
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.
Transesterificación: Se utilizan catalizadores como metóxido de sodio o lipasas para facilitar la reacción.
Principales productos formados
Hidrólisis: Ácido esteárico, ácido palmítico y glicerol.
Oxidación: Ácidos grasos de cadena más corta y productos de oxidación.
Transesterificación: Varios ésteres dependiendo del alcohol utilizado.
Aplicaciones Científicas De Investigación
El 1,2-Distearoyl-3-Palmitoyl-rac-glicerol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como estándar en el análisis de lípidos y la cromatografía.
Biología: Se estudia por su papel en el metabolismo de los lípidos y su presencia en las membranas biológicas.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como componente en formulaciones basadas en lípidos.
Industria: Se utiliza en la producción de cosméticos, aditivos alimentarios y materiales biodegradables
Mecanismo De Acción
El mecanismo de acción del 1,2-Distearoyl-3-Palmitoyl-rac-glicerol implica su incorporación a las bicapas lipídicas y su interacción con otras moléculas lipídicas. Puede influir en la fluidez y permeabilidad de la membrana, afectando varios procesos celulares. Las cadenas de ácidos grasos del compuesto también pueden sufrir transformaciones metabólicas, contribuyendo a la producción de energía y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
1,2-Dioleoyl-3-Palmitoyl-rac-glicerol: Contiene ácido oleico en lugar de ácido esteárico en las posiciones sn-1 y sn-2.
1,2-Dipalmitoyl-3-Stearoyl-rac-glicerol: Contiene ácido palmítico en las posiciones sn-1 y sn-2 y ácido esteárico en la posición sn-3.
Singularidad
El 1,2-Distearoyl-3-Palmitoyl-rac-glicerol es único debido a su combinación específica de ácidos esteárico y palmítico, que le confiere propiedades físicas y químicas distintas. Su presencia en fuentes naturales como la manteca de cacao y su papel en el metabolismo de los lípidos lo convierten en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)


![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)
![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)
![(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B571107.png)

